1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC15947969
Molecular Formula: C13H16N4
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N4 |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 1-(2-methylquinazolin-4-yl)pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C13H16N4/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(14)8-17/h2-5,10H,6-8,14H2,1H3 |
| Standard InChI Key | UWCOXYYPAUZJPX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=N1)N3CCC(C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 2-methyl-substituted quinazoline ring fused to a pyrrolidine moiety via a nitrogen atom at position 3. The quinazoline system consists of a bicyclic structure with two nitrogen atoms at positions 1 and 3, while the pyrrolidine ring introduces a five-membered amine-containing heterocycle . The stereochemistry of the pyrrolidine amine group may influence biological activity, though specific enantiomeric data remain uncharacterized in public databases.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₄ | |
| Molecular Weight | 228.29 g/mol | |
| SMILES Notation | CC1=NC2=CC=CC=C2C(=N1)N3CCC(C3)N | |
| InChIKey | UWCOXYYPAUZJPX-UHFFFAOYSA-N |
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary routes dominate the synthesis of similar quinazoline-pyrrolidine conjugates:
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Quinazoline Ring Formation: Cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions.
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Pyrrolidine Coupling: Nucleophilic aromatic substitution (SNAr) at the quinazoline C4 position using preformed pyrrolidine amines .
Representative Synthetic Pathway
A plausible synthesis involves:
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Preparation of 4-chloro-2-methylquinazoline via reaction of 2-methylanthranilic acid with chlorinating agents (e.g., POCl₃).
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SNAr reaction with pyrrolidin-3-amine in the presence of a base (e.g., K₂CO₃) at 80–100°C .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | Maximizes SNAr efficiency |
| Solvent | DMF or DMSO | Enhances nucleophilicity |
| Catalytic Additive | 4-DMAP (5 mol%) | Accelerates substitution |
Physicochemical Properties
Thermodynamic Stability
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LogP: ~1.8 (moderate lipophilicity suitable for blood-brain barrier penetration)
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, suggesting formulation challenges for parenteral administration .
Stereochemical Considerations
The pyrrolidine ring introduces a chiral center at position 3. Molecular docking studies of analogous compounds show enantioselective binding to kinase ATP pockets, with (R)-enantiomers exhibiting 3–5 fold higher inhibitory potency than their (S)-counterparts .
Applications in Drug Discovery
Lead Optimization Strategies
Key medicinal chemistry modifications include:
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Pyrrolidine N-Functionalization: Introducing sulfonamide or carboxamide groups to modulate pharmacokinetics
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Quinazoline Substitution: Adding electron-withdrawing groups (e.g., Cl, CF₃) at C6/C7 to enhance target affinity
Preclinical Development Challenges
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Metabolic Stability: Early analogs suffered from rapid hepatic clearance (CL = 45 mL/min/kg) due to CYP3A4-mediated oxidation
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Oral Bioavailability: Formulation with lipid-based carriers improved F% from <10% to 35–40% in rodent models
Future Research Directions
Priority Investigations
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Enantioselective Synthesis: Develop asymmetric routes to isolate (R)- and (S)-enantiomers for pharmacological comparison.
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PROTAC Conjugation: Explore proteolysis-targeting chimera designs to degrade kinase targets selectively.
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Combination Therapy: Evaluate synergy with checkpoint inhibitors in immuno-oncology models.
Translational Opportunities
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